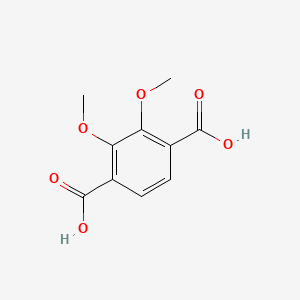
2,3-dimethoxyterephthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxyterephthalic acid is an organic compound with the molecular formula C10H10O6. It is a derivative of terephthalic acid, where two methoxy groups are substituted at the 2 and 3 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxyterephthalic acid can be synthesized through several methods. One common approach involves the methoxylation of terephthalic acid. This process typically requires the use of methanol and a catalyst under controlled temperature and pressure conditions. The reaction proceeds through the substitution of hydrogen atoms on the benzene ring with methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyterephthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2,3-Dimethoxyterephthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-dimethoxyterephthalic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its interactions with enzymes and other biomolecules are of particular interest, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: The parent compound without methoxy substitutions.
2,5-Dimethoxyterephthalic Acid: A similar compound with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxyterephthalic Acid: Another isomer with methoxy groups at the 3 and 4 positions.
Uniqueness
2,3-Dimethoxyterephthalic acid is unique due to the specific positioning of the methoxy groups, which influences its chemical reactivity and physical properties. This unique structure makes it valuable for specific applications where other isomers may not be as effective.
Properties
Molecular Formula |
C10H10O6 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2,3-dimethoxyterephthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-7-5(9(11)12)3-4-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
XMYYGLMNSFSAPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















